molecular formula C18H21Cl2N3S B2513911 N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393825-22-4

N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2513911
CAS No.: 393825-22-4
M. Wt: 382.35
InChI Key: FWSAUBLMROWVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound known for its diverse applications in scientific research This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure, and is substituted with a butyl group, a dichlorophenyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific combination of functional groups and the pyrrolo[1,2-a]pyrazine core.

Properties

IUPAC Name

N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3S/c1-2-3-8-21-18(24)23-11-10-22-9-4-5-16(22)17(23)14-7-6-13(19)12-15(14)20/h4-7,9,12,17H,2-3,8,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSAUBLMROWVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.